4-(Isothiocyanatomethyl)oxane
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Overview
Description
4-(Isothiocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . It is characterized by the presence of an isothiocyanate group attached to an oxane ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isothiocyanatomethyl)oxane typically involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Isothiocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The isothiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isothiocyanatomethyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects . This interaction can disrupt cellular processes and has been shown to have antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
Uniqueness
4-(Isothiocyanatomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(isothiocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NOS/c10-6-8-5-7-1-3-9-4-2-7/h7H,1-5H2 |
InChI Key |
YPVQVSPWOHIJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN=C=S |
Origin of Product |
United States |
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